2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylhydrazine and 4-(trifluoromethyl)benzoyl chloride. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The synthesis process includes steps like condensation, cyclization, and acylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of advanced purification techniques like chromatography and recrystallization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{[8-(4-CHLOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-{[8-(4-METHOXYPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{[8-(4-FLUOROPHENYL)-4-OXO-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C20H13F4N5O2S |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F4N5O2S/c21-13-5-1-11(2-6-13)15-9-25-29-17(15)27-18(28-19(29)31)32-10-16(30)26-14-7-3-12(4-8-14)20(22,23)24/h1-9H,10H2,(H,26,30)(H,27,28,31) |
InChI Key |
NOVYNKMRDGIXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
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